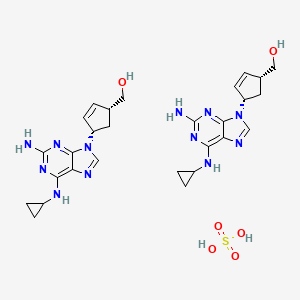

Abacavir sulfate, (+)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Abacavir sulfate, (+)-, is a synthetic carbocyclic nucleoside analog and a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS . It is marketed under the brand name Ziagen and is often used in combination with other antiretroviral medications . Abacavir sulfate is known for its ability to inhibit the replication of the HIV virus by blocking the reverse transcriptase enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of abacavir sulfate involves multiple steps, starting from a suitable di-halo aminopyrimidine compound . The key steps include:

Reaction with Aminoalcohol: The di-halo aminopyrimidine is reacted with a suitable aminoalcohol to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization to yield a key intermediate.

Displacement with Cyclopropylamine: The chlorine atom in the intermediate is displaced with cyclopropylamine to form abacavir as a free base.

Industrial Production Methods

Industrial production of abacavir sulfate typically involves the removal of the amino protective group of a N-acylated intermediate using an inorganic base in a mixture of water and alcohol . This process is efficient and yields abacavir sulfate in high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Abacavir sulfate undergoes various chemical reactions, including:

Oxidation: Abacavir can be oxidized using reagents like hydrogen peroxide or electrochemical methods.

Hydrolysis: It is susceptible to hydrolysis under acidic conditions.

Photolysis: Exposure to light can lead to the degradation of abacavir sulfate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, platinum electrodes, boron-doped diamond electrodes.

Hydrolysis: Acidic solutions such as hydrochloric acid.

Major Products Formed

Oxidation Products: Identified degradation products include compounds with mass-to-charge ratios of 319.20 and 247.19.

Hydrolysis Products: Degradation products formed under acidic conditions.

Aplicaciones Científicas De Investigación

Abacavir sulfate is extensively used in scientific research, particularly in the fields of:

Medicine: As a key component in antiretroviral therapy for HIV/AIDS.

Pharmaceutical Chemistry: For the development of stability-indicating methods and degradation studies.

Analytical Chemistry: In the development of UHPLC methods for the quantitative determination of abacavir and its related substances.

Mecanismo De Acción

Abacavir sulfate exerts its effects by being converted intracellularly to its active metabolite, carbovir triphosphate . This active metabolite competes with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA, thereby inhibiting the reverse transcriptase enzyme and terminating viral replication . The molecular targets include the reverse transcriptase enzyme of the HIV virus .

Comparación Con Compuestos Similares

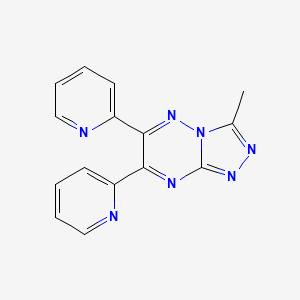

Abacavir sulfate is unique among nucleoside reverse transcriptase inhibitors due to its carbocyclic structure . Similar compounds include:

Lamivudine: Another NRTI used in combination with abacavir.

Zidovudine: Often used in combination with abacavir and lamivudine.

Emtricitabine: A similar NRTI with a different chemical structure.

Abacavir sulfate stands out due to its specific molecular structure and its ability to be used in combination therapies for enhanced efficacy .

Propiedades

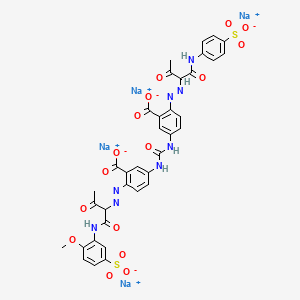

Número CAS |

935777-88-1 |

|---|---|

Fórmula molecular |

C28H38N12O6S |

Peso molecular |

670.7 g/mol |

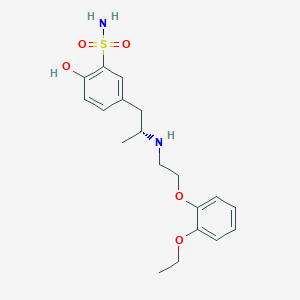

Nombre IUPAC |

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid |

InChI |

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m00./s1 |

Clave InChI |

WMHSRBZIJNQHKT-NRCOEFLKSA-N |

SMILES isomérico |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO.OS(=O)(=O)O |

SMILES canónico |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)